molecular formula C16H22O6 B7909520 3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose

3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose

Cat. No.: B7909520
M. Wt: 310.34 g/mol
InChI Key: CIFFIYJOTIJKSX-UXXRCYHCSA-N
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Description

3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose: is a biochemical reagent primarily used in glycobiology research. This compound is a derivative of glucose, modified to include benzyl and isopropylidene groups, which makes it useful for studying carbohydrate chemistry and glycoconjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose typically involves the protection of glucose derivatives. One common method includes the benzylation of glucose followed by the formation of the isopropylidene acetal. The reaction conditions often involve the use of benzyl chloride and acetone in the presence of acid catalysts .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory methods but on a larger scale. This involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose involves its interaction with enzymes and proteins that recognize carbohydrate structures. The benzyl and isopropylidene groups protect the glucose molecule, allowing for selective reactions at specific sites. This makes it a valuable tool in studying enzyme-substrate interactions and the synthesis of glycoconjugates .

Comparison with Similar Compounds

Uniqueness: 3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose is unique due to its specific protective groups, which allow for selective reactions and studies in glycobiology. Its structure provides a balance between stability and reactivity, making it a versatile reagent in both research and industrial applications .

Properties

IUPAC Name

(1R)-1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-16(2)21-14-13(19-9-10-6-4-3-5-7-10)12(11(18)8-17)20-15(14)22-16/h3-7,11-15,17-18H,8-9H2,1-2H3/t11-,12-,13+,14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFFIYJOTIJKSX-UXXRCYHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CO)O)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO)O)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a flask charged with 6-Benzyloxy-5-(2,2-dimethyl-[1,3]dioxolan-4-yl)-2,2-dimethyl-tetrahydro-furo[2,3-d][1,3]dioxole was added 75% aqueous solution of acetic acid. The reaction was stirred, extracted, washed, dried and the solvent was evaporated to provide the titled compound in 80% yield.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose
Reactant of Route 2
3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose
Reactant of Route 3
3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose
Reactant of Route 4
3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose
Reactant of Route 5
3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose
Reactant of Route 6
Reactant of Route 6
3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose

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